![molecular formula C17H13FN6S B2427227 3-(2-fluorobenzyl)-7-((pyridin-2-ylmethyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine CAS No. 924741-89-9](/img/structure/B2427227.png)
3-(2-fluorobenzyl)-7-((pyridin-2-ylmethyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of [1,2,3]triazolo[4,5-d]pyrimidine derivatives, including the compound , often involves the use of a structure-based virtual screening made on the active site of a target enzyme . The starting hit compound is usually a novel chemotype based on a [1,2,4]triazolo[4,3-a]pyridine scaffold . The design of analogues is guided by rational and in silico methods, leading to an improvement of the potency to sub-micromolar levels .
Molecular Structure Analysis
The molecular structure of [1,2,3]triazolo[4,5-d]pyrimidine derivatives is characterized by a [1,2,4]triazolo[4,3-a]pyridine scaffold . This scaffold is underexploited among the heme binding moieties . The structure of the compound also includes a 2-fluorobenzyl group and a pyridin-2-ylmethylthio group.
Chemical Reactions Analysis
The chemical reactions involving [1,2,3]triazolo[4,5-d]pyrimidine derivatives are typically catalyzed by various metal catalysts . The reactions are characterized by their excellent properties and green synthetic routes . The reaction condition effects on regioselectivity are also noteworthy .
Scientific Research Applications
Anticancer Activity
This compound has shown promising results in the field of cancer research. It has been tested for antiproliferative activities against five human cancer cell lines . This suggests that it could potentially be used in the development of new anticancer drugs.
Anti-gastric Cancer Effect
In order to predict the anti-gastric cancer effect of [1,2,3]triazolo [4,5-d]pyrimidine derivatives (1,2,3-TPD), quantitative structure–activity relationship (QSAR) studies were performed . This suggests that this compound could potentially be used in the development of new drugs for gastric cancer.
Antiproliferation Effect
The compound has been evaluated for its antiproliferation effect . This suggests that it could potentially be used in the development of new drugs that inhibit the growth of cells.
Biological Evaluation
The compound has been used in the synthesis and biological evaluation of new ring systems . This suggests that it could potentially be used in the development of new drugs with novel mechanisms of action.
Drug Design
The structural similarity of many drugs with DNA bases such as adenine and guanine is a key factor to explain their effectiveness . This compound, with its structural similarity to these bases, could potentially be used in the design of new drugs.
Mechanism of Action
Target of Action
It’s worth noting that triazolopyrimidine derivatives have been studied for their potential biological activities .
Mode of Action
Triazolopyrimidine derivatives have been associated with various biological activities, suggesting they may interact with multiple targets .
Biochemical Pathways
Compounds with similar structures have been associated with various biological activities, suggesting they may affect multiple pathways .
Result of Action
Compounds with similar structures have been associated with various biological activities, suggesting they may have multiple effects at the molecular and cellular level .
Future Directions
The future directions for the research and development of [1,2,3]triazolo[4,5-d]pyrimidine derivatives are promising. These compounds are considered a promising strategy in cancer immunotherapy as they are able to boost the immune response and work in synergy with other immunotherapeutic agents . The field of research is conferring new life due to the additional roles that the target enzymes mediate beyond their catalytic activity .
properties
IUPAC Name |
3-[(2-fluorophenyl)methyl]-7-(pyridin-2-ylmethylsulfanyl)triazolo[4,5-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN6S/c18-14-7-2-1-5-12(14)9-24-16-15(22-23-24)17(21-11-20-16)25-10-13-6-3-4-8-19-13/h1-8,11H,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWIPQVGQFVJVCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C3=C(C(=NC=N3)SCC4=CC=CC=N4)N=N2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-fluorobenzyl)-7-((pyridin-2-ylmethyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.